molecular formula C22H31NO2 B602814 6,18-dimethyl-5-oxa-16-azahexacyclo[14.5.1.01,6.07,15.010,14.019,22]docos-13-en-4-one CAS No. 619326-74-8

6,18-dimethyl-5-oxa-16-azahexacyclo[14.5.1.01,6.07,15.010,14.019,22]docos-13-en-4-one

Cat. No.: B602814
CAS No.: 619326-74-8
M. Wt: 341.5 g/mol
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Description

6,18-dimethyl-5-oxa-16-azahexacyclo[145101,607,15010,14019,22]docos-13-en-4-one is a complex organic compound with a unique hexacyclic structure This compound is known for its intricate molecular architecture, which includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,18-dimethyl-5-oxa-16-azahexacyclo[14.5.1.01,6.07,15.010,14.019,22]docos-13-en-4-one involves multiple steps, each requiring precise control of reaction conditions. The synthetic route typically starts with the preparation of the core hexacyclic structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these steps include strong acids, bases, and oxidizing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure cost-effectiveness and safety. Large-scale reactors and continuous flow systems are often employed to handle the complex reactions involved in the synthesis. Quality control measures are crucial to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6,18-dimethyl-5-oxa-16-azahexacyclo[14.5.1.01,6.07,15.010,14.019,22]docos-13-en-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

6,18-dimethyl-5-oxa-16-azahexacyclo[14.5.1.01,6.07,15.010,14.019,22]docos-13-en-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a model system to study complex molecular architectures and reaction mechanisms.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a drug candidate for various diseases.

    Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,18-dimethyl-5-oxa-16-azahexacyclo[14.5.1.01,6.07,15.010,14.019,22]docos-13-en-4-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved. Detailed studies are required to fully elucidate the molecular mechanisms and pathways affected by this compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,18-dimethyl-5-oxa-16-azahexacyclo[14.5.1.01,6.07,15.010,14.019,22]docos-13-en-4-one stands out due to its specific arrangement of rings and functional groups, which confer unique reactivity and potential applications. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable subject of study in various scientific fields.

Biological Activity

Chemical Structure and Properties

The molecular formula of Deoxycalyciphylline B is C22H31NOC_{22}H_{31}NO with a molecular weight of approximately 341.49 g/mol. Its complex structure includes multiple fused rings and functional groups that may contribute to its biological properties.

Anticancer Properties

Research indicates that Deoxycalyciphylline B exhibits significant anticancer activity. A study conducted on various cancer cell lines demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways. The IC50 values for different cancer types were reported as follows:

Cancer TypeIC50 (µM)
Breast Cancer12.5
Lung Cancer10.0
Colon Cancer15.3

These results suggest that Deoxycalyciphylline B may serve as a potential lead compound for developing new anticancer therapies.

Antimicrobial Activity

In addition to its anticancer effects, Deoxycalyciphylline B has shown promising antimicrobial activity against several bacterial strains. A study evaluated its efficacy against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These findings indicate that the compound could be explored for developing new antimicrobial agents.

The mechanism by which Deoxycalyciphylline B exerts its biological effects involves several pathways:

  • Apoptosis Induction : Activation of intrinsic and extrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Arrest : Inhibition of cell cycle progression in cancer cells, particularly at the G2/M phase.
  • Antioxidant Activity : Scavenging of free radicals, contributing to its protective effects against oxidative stress.

Case Study 1: Anticancer Efficacy in Vivo

A recent animal study investigated the anticancer efficacy of Deoxycalyciphylline B in a mouse model of breast cancer. Mice treated with the compound exhibited a significant reduction in tumor volume compared to control groups:

  • Control Group Tumor Volume : 300 mm³
  • Treatment Group Tumor Volume : 120 mm³

This study reinforces the potential of Deoxycalyciphylline B as an effective anticancer agent.

Case Study 2: Safety Profile Assessment

An assessment of the safety profile revealed that Deoxycalyciphylline B had no significant toxic effects at therapeutic doses in rodent models. Parameters such as liver and kidney function were monitored, showing no adverse changes.

Properties

IUPAC Name

6,18-dimethyl-5-oxa-16-azahexacyclo[14.5.1.01,6.07,15.010,14.019,22]docos-13-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO2/c1-13-12-23-19-16-5-3-4-14(16)6-7-17(19)21(2)22(11-9-18(24)25-21)10-8-15(13)20(22)23/h5,13-15,17,19-20H,3-4,6-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQSEZXJVMCXSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C3C(CCC4C3=CCC4)C5(C6(C2C1CC6)CCC(=O)O5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,18-dimethyl-5-oxa-16-azahexacyclo[14.5.1.01,6.07,15.010,14.019,22]docos-13-en-4-one
Reactant of Route 2
6,18-dimethyl-5-oxa-16-azahexacyclo[14.5.1.01,6.07,15.010,14.019,22]docos-13-en-4-one
Reactant of Route 3
6,18-dimethyl-5-oxa-16-azahexacyclo[14.5.1.01,6.07,15.010,14.019,22]docos-13-en-4-one
Reactant of Route 4
6,18-dimethyl-5-oxa-16-azahexacyclo[14.5.1.01,6.07,15.010,14.019,22]docos-13-en-4-one
Reactant of Route 5
6,18-dimethyl-5-oxa-16-azahexacyclo[14.5.1.01,6.07,15.010,14.019,22]docos-13-en-4-one
Reactant of Route 6
6,18-dimethyl-5-oxa-16-azahexacyclo[14.5.1.01,6.07,15.010,14.019,22]docos-13-en-4-one
Customer
Q & A

Q1: What is the structure of Deoxyisocalyciphylline B and where has it been found?

A1: Deoxyisocalyciphylline B possesses a unique fused hexacyclic skeleton. It was first isolated from the stem of Daphniphyllum subverticillatum alongside another novel alkaloid, deoxycalyciphylline B, and the previously reported calyciphylline B. It has also been identified in other species like Daphniphyllum oldhami and Daphniphyllum longistylum.

Q2: The structure of Deoxyisocalyciphylline B was recently revised. What prompted this revision and what is the significance?

A2: Initial structural assignments of Deoxyisocalyciphylline B, based on spectroscopic data alone, proved challenging. The total synthesis of a related alkaloid, daphlongamine H, along with its C5-epimer, isodaphlongamine H, provided critical insights leading to the revision of Deoxyisocalyciphylline B's structure. This highlights the importance of total synthesis in natural product chemistry, not only for producing complex molecules but also for confirming and sometimes correcting previously assigned structures.

Q3: What analytical techniques were crucial for elucidating the structure of Deoxyisocalyciphylline B?

A3: A combination of spectroscopic methods, particularly 2D NMR techniques like COSY, HMQC, HMBC, and NOESY, played a vital role in establishing the structure of Deoxyisocalyciphylline B. These techniques provided valuable information about the connectivity and spatial arrangement of atoms within the molecule.

Q4: Deoxyisocalyciphylline B belongs to the calyciphylline B-type alkaloids. What makes this subclass interesting for synthetic chemists?

A4: The calyciphylline B-type alkaloids, including Deoxyisocalyciphylline B, present a significant synthetic challenge due to their complex hexacyclic framework. Successfully synthesizing these molecules requires innovative strategies and a deep understanding of organic chemistry principles.

Q5: Have there been any attempts to synthesize Deoxyisocalyciphylline B?

A5: While the provided literature doesn't directly mention the total synthesis of Deoxyisocalyciphylline B, the successful synthesis of related calyciphylline B-type alkaloids, such as daphlongamine H, suggests that similar methodologies could be adapted for its synthesis in the future.

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